

1,4-Dibromobutane: A Technical Guide for Advanced Synthesis

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Compound of Interest

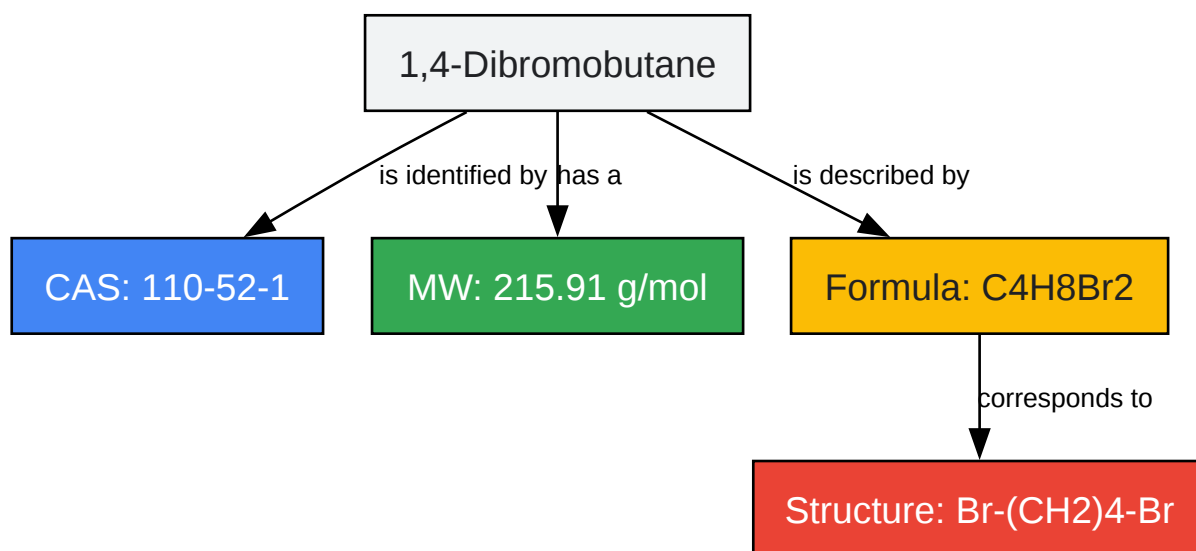
Compound Name: 1,4-Dibromobutane

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For Researchers, Scientists, and Drug Development Professionals

1,4-Dibromobutane is an aliphatic hydrocarbon featuring bromine atoms at both terminal positions of a four-carbon chain. This bifunctional nature makes it a highly versatile reagent and a crucial building block in advanced organic synthesis. For professionals in research and drug development, **1,4-dibromobutane** serves as a fundamental precursor for constructing complex molecular architectures, including cyclic structures and molecules requiring a four-carbon linker. Its role as a potent alkylating agent is pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty organic compounds.^{[1][2][3][4]} This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a laboratory setting.



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Caption: Core identifiers for **1,4-Dibromobutane**.

Physicochemical and Spectroscopic Data

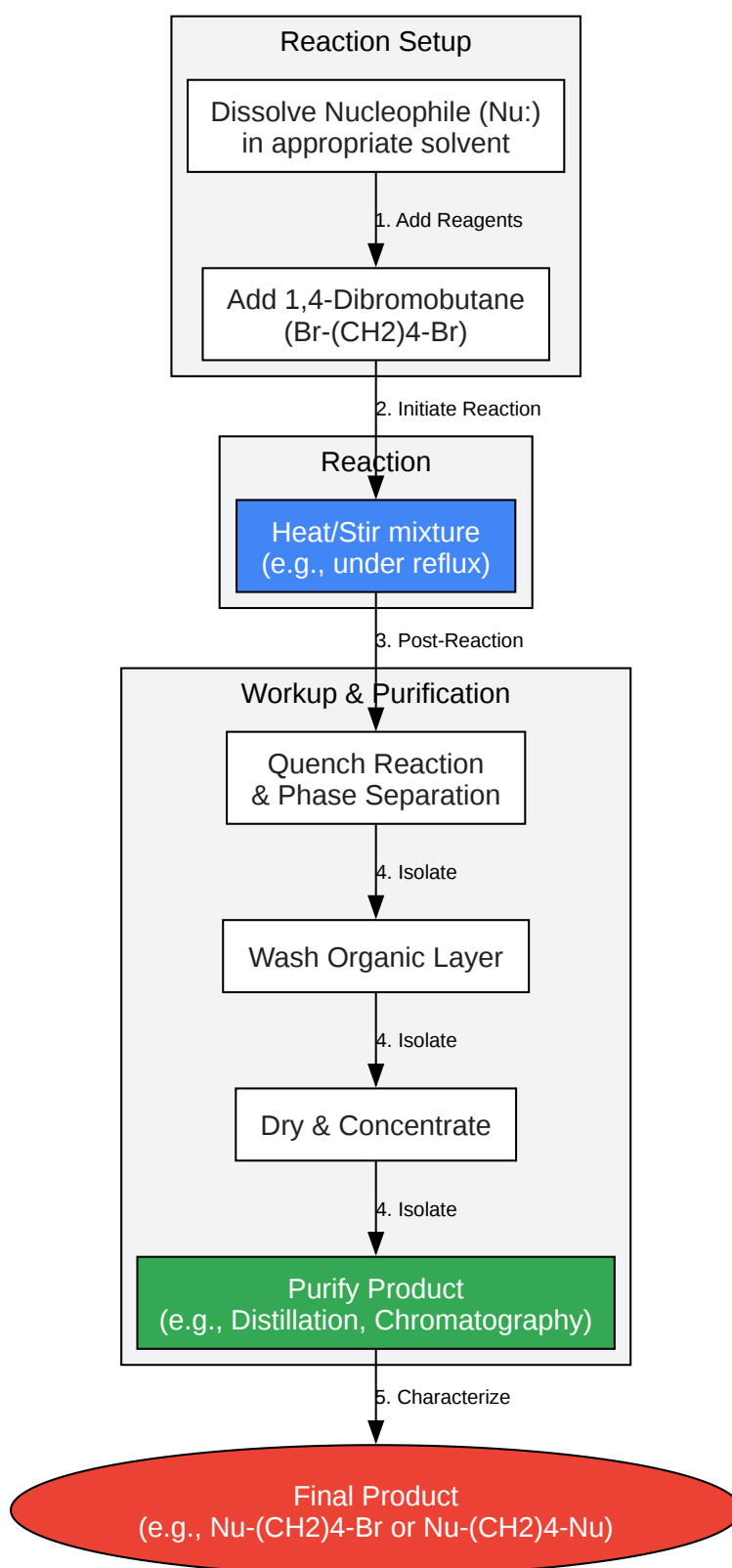
The following table summarizes the key physical, chemical, and spectroscopic properties of **1,4-dibromobutane**, providing essential data for experimental design and execution.

Property	Value
CAS Number	110-52-1[1][5][6][7]
Molecular Formula	C4H8Br2[1][5][6]
Molecular Weight	215.91 g/mol [1][5][6][7][8]
Appearance	Clear, colorless to pale yellow liquid[1][2][3]
Density	1.808 g/mL at 25 °C[1][7]
Melting Point	-20 °C[1][7]
Boiling Point	63-65 °C at 6 mmHg[1][7]
Flash Point	>110 °C (>230 °F)[1]
Refractive Index (n _{20/D})	1.519[1][7]
Solubility	Immiscible in water; soluble in organic solvents like ethanol and ether.[1][2]
InChI Key	ULTHEAFYOOPTTB-UHFFFAOYSA-N[1][7]
SMILES String	BrCCCCBr[7]

Applications in Drug Development and Organic Synthesis

1,4-Dibromobutane's utility stems from its two reactive C-Br bonds, which can undergo sequential or simultaneous nucleophilic substitution. This allows it to act as a linker to form cyclic compounds or to introduce a butyl chain into a molecule.

- **Pharmaceutical Synthesis:** It is a key intermediate in the production of several drugs.^[9] Examples include the synthesis of the bronchodilator aminophylline, the antitussive carbetapentane citrate, and the antidepressant bifemelane.^{[3][9]}
- **Agrochemicals:** The compound serves as a building block for various herbicides, insecticides, and fungicides.^{[2][4]}
- **Reagent in Organic Chemistry:** It is widely used for the alkylation of various nucleophiles, including amines, phenoxides, and carbanions. It is also used to prepare Grignard reagents for further synthetic transformations.^[3]



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Caption: General workflow for a nucleophilic substitution reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **1,4-dibromobutane**, a crucial first step for many research applications.

Protocol 1: Synthesis from 1,4-Butanediol

This method involves the reaction of 1,4-butanediol with hydrobromic acid and sulfuric acid.^[10]

Materials:

- 1,4-Butanediol (30 g)
- 48% Hydrobromic acid (154 g, 105 mL)
- Concentrated Sulfuric acid (130 g, 71 mL)
- 10% Sodium carbonate solution
- Anhydrous magnesium sulfate
- 500 mL three-necked flask, stirrer, reflux condenser, dropping funnel, and distillation apparatus

Procedure:

- **Acid Mixture Preparation:** In a 500 mL three-necked flask cooled in an ice bath, place 105 mL of 48% hydrobromic acid. Slowly add 71 mL of concentrated sulfuric acid with constant stirring.
- **Addition of Diol:** To the resulting cold acid solution, add 30 g of 1,4-butanediol dropwise while maintaining the low temperature.
- **Reaction:** Allow the mixture to stand for 24 hours. The following day, heat the mixture under reflux for 3 hours. Two distinct layers will form.
- **Workup:** Cool the reaction mixture and separate the lower organic layer. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.

- **Drying and Purification:** Dry the crude **1,4-dibromobutane** over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction at 83-84 °C / 12 mmHg.[\[10\]](#)

Protocol 2: Synthesis from Tetrahydrofuran (THF)

This protocol describes the ring-opening of THF followed by bromination.[\[10\]](#)[\[11\]](#)

Materials:

- Tetrahydrofuran (THF), freshly distilled (18.1 g, 20.5 mL)
- 48% Hydrobromic acid (250 g, 170 mL)
- Concentrated Sulfuric acid (75 g, 41 mL)
- 500 mL round-bottomed flask, reflux condenser, distillation apparatus

Procedure:

- **Acid Mixture Preparation:** Prepare a mixture of 170 mL of 48% hydrobromic acid and 41 mL of concentrated sulfuric acid in a 500 mL round-bottomed flask, ensuring proper cooling.[\[10\]](#)
- **Addition of THF:** Add 20.5 mL of freshly distilled THF dropwise to the acid mixture.
- **Reflux:** Fit the flask with a reflux condenser and gently heat the mixture for 3-5 hours.[\[10\]](#)[\[11\]](#) During this time, the ring-opening reaction occurs.
- **Isolation:** After cooling, two layers will form. Separate the lower layer containing the crude **1,4-dibromobutane**.
- **Purification:** Purify the product by vacuum distillation, collecting the fraction that boils at 83-84 °C / 12 mmHg.[\[10\]](#)

Protocol 3: General Alkylation of a Nucleophile

This protocol provides a general workflow for using **1,4-dibromobutane** as an alkylating agent.

Materials:

- Nucleophile (e.g., a primary amine, phenol) (1 equivalent)
- **1,4-Dibromobutane** (1.1 to 5 equivalents, depending on desired mono- or di-alkylation)
- Base (e.g., K₂CO₃, NaH, Et₃N)
- Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
- Standard glassware for inert atmosphere reactions

Procedure:

- Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and the base in the chosen anhydrous solvent.
- Addition of Alkylating Agent: Add **1,4-dibromobutane** dropwise to the stirred solution at room temperature. An exothermic reaction may occur.
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
- Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired alkylated product.

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